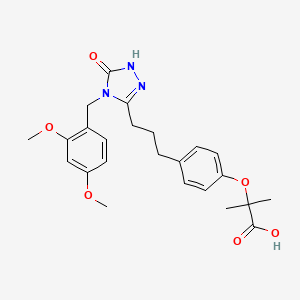

2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid

Description

This compound features a 1,2,4-triazol-3-one core substituted with a 2,4-dimethoxybenzyl group at the N1 position. A propyl linker connects the triazolone moiety to a phenoxy-2-methylpropanoic acid backbone. The 2,4-dimethoxybenzyl group distinguishes it from structurally related peroxisome proliferator-activated receptor alpha (PPARα) agonists, such as LY518674, which instead has a 4-methylbenzyl substituent . The compound’s design aligns with pharmacophores known to modulate lipid metabolism via PPARα activation, though its specific biological profile remains under investigation.

Properties

Molecular Formula |

C24H29N3O6 |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

2-[4-[3-[4-[(2,4-dimethoxyphenyl)methyl]-5-oxo-1H-1,2,4-triazol-3-yl]propyl]phenoxy]-2-methylpropanoic acid |

InChI |

InChI=1S/C24H29N3O6/c1-24(2,22(28)29)33-18-11-8-16(9-12-18)6-5-7-21-25-26-23(30)27(21)15-17-10-13-19(31-3)14-20(17)32-4/h8-14H,5-7,15H2,1-4H3,(H,26,30)(H,28,29) |

InChI Key |

YSYFYFKZZGHNLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCCC2=NNC(=O)N2CC3=C(C=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid typically involves multiple steps. One common approach starts with the preparation of the 2,4-dimethoxybenzyl group, which can be synthesized by the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) and boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) . The triazole ring is then formed through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone . The final step involves the coupling of the triazole intermediate with a phenoxy group and a methylpropanoic acid moiety under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions. The use of protective groups and catalysts can also enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The dimethoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethoxybenzyl group can yield 2,4-dimethoxybenzoic acid, while reduction of the triazole ring can produce dihydrotriazole derivatives .

Scientific Research Applications

2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(3-(4-(2,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The dimethoxybenzyl group can enhance the compound’s binding affinity to certain proteins, while the phenoxy group can participate in hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

LY518674 (2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid)

- Key Differences: Substituent on triazolone: 4-methylbenzyl vs. 2,4-dimethoxybenzyl in the target compound. Biological Activity: LY518674 is a selective PPARα agonist (IC₅₀ ∼24 nM) that elevates HDL-cholesterol by 208% in transgenic mice via apoA-1 upregulation .

Phenoxypropanoic Acid Derivatives ()

Examples include:

- 2-(4-(2-([1,1′-biphenyl]-4-ylamino)ethyl)phenoxy)-2-methylpropanoic acid (18e)

- 2-methyl-2-(4-(2-(naphthalen-2-ylamino)ethyl)phenoxy)propanoic acid (18f)

- Key Differences: These compounds lack the triazolone core and instead feature aromatic aminoethyl or naphthylaminoethyl substituents.

- Biological Activity: Designed as radiotherapy sensitizers, their mechanisms differ from PPARα-targeted compounds but share structural motifs (phenoxypropanoic acid backbone) .

Thiazole/Triazole Derivatives ()

Examples include:

- 3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (9)

- Key Differences : Replace triazolone with thiazole or oxadiazole rings.

- Biological Activity : Primarily evaluated for antimicrobial or antiproliferative effects, indicating divergent applications compared to lipid-modulating PPAR agonists .

Structural Comparison Table

Pharmacokinetic and Bioactivity Insights

- Structural Clustering and Bioactivity (): Compounds with similar structures (e.g., shared phenoxypropanoic acid backbones) cluster by bioactivity profiles. The target compound’s triazolone and dimethoxy groups likely position it within the PPAR agonist cluster but with distinct efficacy due to substituent variations .

- Role of Substituents: Methoxy vs. Triazolone Core: Critical for PPARα binding, as seen in LY518674; modifications here could alter selectivity over PPARγ/δ .

Research Findings and Implications

Predicted Mechanisms

- PPARα Activation : Based on LY518674’s precedent, the target compound is hypothesized to bind PPARα, promoting lipid catabolism and HDL synthesis.

- Synergy with Structural Features : The 2,4-dimethoxybenzyl group may enhance binding affinity through hydrogen bonding or π-π interactions with receptor residues.

Challenges and Opportunities

- Synthetic Complexity: The triazolone-propyl-phenoxy linkage requires multi-step synthesis, as seen in analogous triazolone derivatives (e.g., ).

- Uncertainty in Selectivity : While structural similarity to LY518674 suggests PPARα selectivity, the dimethoxy groups could introduce off-target effects (e.g., PPARγ modulation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.